molecular formula C16H24ClN5O B2441194 N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride CAS No. 1573036-20-0

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride

Cat. No.: B2441194
CAS No.: 1573036-20-0
M. Wt: 337.85
InChI Key: QOTFDAHFJJXQNU-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzotriazole ring, a cycloheptyl group, and an amide linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the cycloheptyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide linkage and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the benzotriazole ring or the cycloheptyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions or proteins, affecting their function. The cycloheptyl group may enhance the compound’s binding affinity and specificity. The amide linkage provides stability and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Aminocyclohexyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride
  • N-[(1-Aminocyclopentyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride
  • N-[(1-Aminocyclooctyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride

Uniqueness

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in applications requiring specific binding affinities or reactivity profiles.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O.ClH/c1-21-14-7-6-12(10-13(14)19-20-21)15(22)18-11-16(17)8-4-2-3-5-9-16;/h6-7,10H,2-5,8-9,11,17H2,1H3,(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTFDAHFJJXQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCC3(CCCCCC3)N)N=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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